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5-(Methoxymethyl)quinolin-8-ol
Overview
Description
5-(Methoxymethyl)quinolin-8-ol is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a methoxymethyl group at the 5-position and a hydroxyl group at the 8-position of the quinoline ring .
Mechanism of Action
Target of Action
Similar compounds such as 8-hydroxyquinoline have been reported to interact with 2-oxoglutarate (2og) and iron-dependent oxygenases , which are considered promising therapeutic targets for various human diseases .
Mode of Action
It is suggested that similar compounds can act as easily removable directing groups and also mediate c-h activation .
Biochemical Pathways
Related compounds have been reported to inhibit 2og oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . These enzymes play crucial roles in epigenetic processes .
Result of Action
aureus (gram-positive) and E. coli (gram-negative) organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)quinolin-8-ol typically involves the introduction of a methoxymethyl group to the quinoline ring. One common method is the reaction of 8-hydroxyquinoline with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified using recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Biological Applications
5-(Methoxymethyl)quinolin-8-ol exhibits a range of biological activities, making it a subject of interest in pharmacological studies.
Antimicrobial Properties
Research indicates that derivatives of 8-hydroxyquinoline, including this compound, possess significant antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies reveal that this compound exhibits cytotoxic effects against several cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest . For instance, one study reported an IC50 value of 5.6 mM against A549 cells, indicating promising efficacy compared to standard chemotherapeutics .
Corrosion Inhibition
Another notable application of this compound is its use as a corrosion inhibitor. The compound has been shown to effectively protect carbon steel in acidic environments by forming a protective layer on the metal surface through chelation with metal ions. Electrochemical studies confirm its mixed-type inhibition behavior, making it suitable for industrial applications .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the methoxymethyl group but shares the hydroxyl group at the 8-position.
5-Methylquinolin-8-ol: Has a methyl group instead of a methoxymethyl group at the 5-position.
5-Chloromethylquinolin-8-ol: Contains a chloromethyl group at the 5-position instead of a methoxymethyl group.
Uniqueness
5-(Methoxymethyl)quinolin-8-ol is unique due to the presence of both the methoxymethyl and hydroxyl groups, which confer distinct chemical and biological properties. The methoxymethyl group enhances its lipophilicity, while the hydroxyl group allows for hydrogen bonding, making it a versatile compound in various applications .
Biological Activity
5-(Methoxymethyl)quinolin-8-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C11H11NO2
- Molecular Weight : 189.21 g/mol
- Functional Groups : Contains a methoxymethyl group and a hydroxyl group at the 8-position, enhancing its lipophilicity and hydrogen bonding capabilities.
This compound's biological activity is primarily attributed to its ability to interact with various biological targets:
- Metal Chelation : Similar to other quinoline derivatives, it may act as a metal chelator, particularly for transition metals like iron, which plays a role in oxidative stress and neurodegenerative diseases .
- Enzyme Inhibition : It has been suggested that the compound can inhibit enzymes involved in critical biochemical pathways, including 2-oxoglutarate-dependent oxygenases, which are implicated in various cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This includes efficacy against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound shows promise as an anticancer agent. Studies have demonstrated that derivatives of quinoline can exhibit cytotoxic effects on various cancer cell lines. For instance, metal complexes formed with 8-hydroxyquinoline derivatives have shown enhanced antiproliferative effects against human cancer cells like HepG2 and A549 .
Data Table: Biological Activities of this compound
Case Studies
- Neuroprotective Effects : In a study examining neurodegenerative diseases, derivatives of quinoline were found to reverse mitochondrial membrane depolarization caused by oxidative stress. This suggests potential therapeutic applications in conditions like Alzheimer's disease .
- Cytotoxicity Assessment : A series of experiments evaluated the cytotoxic effects of various quinoline derivatives on human cancer cells. The findings indicated that the presence of metal ions could enhance the cytotoxic activity of these compounds, further supporting their potential as anticancer agents .
Properties
IUPAC Name |
5-(methoxymethyl)quinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-7-8-4-5-10(13)11-9(8)3-2-6-12-11/h2-6,13H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNADRYIGLPRUCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C2C=CC=NC2=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351078 | |
Record name | 5-(methoxymethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7545-59-7 | |
Record name | 5-(methoxymethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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